6-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide
Description
6-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide is a complex organic compound with a unique structure that includes a bromine atom, a thiopyrano ring, and an indole moiety
Properties
Molecular Formula |
C11H10BrNO2S |
|---|---|
Molecular Weight |
300.17 g/mol |
IUPAC Name |
6-bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide |
InChI |
InChI=1S/C11H10BrNO2S/c12-9-3-1-2-7-8-6-16(14,15)5-4-10(8)13-11(7)9/h1-3,13H,4-6H2 |
InChI Key |
FAYIDHATRGBCGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC2=C1NC3=C2C=CC=C3Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide typically involves a base-mediated cascade [3+3] annulation of indoline-2-thiones and nitroallylic acetates . This one-pot method is efficient and regioselective, producing the desired compound in good yields and short reaction times .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom in the compound can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
6-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound’s properties may be useful in developing new materials or chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide involves its interaction with molecular targets, such as enzymes or receptors. The bromine atom and the indole moiety play crucial roles in binding to these targets, influencing biological pathways and exerting effects at the molecular level. Detailed studies are required to fully elucidate these mechanisms and identify specific pathways involved.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-carbinol and indole-3-acetic acid share the indole moiety but differ in their functional groups and overall structure.
Thiopyrano Compounds: Similar compounds include thiopyran derivatives, which have a sulfur-containing ring structure but may lack the indole moiety.
Uniqueness
6-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide is unique due to its combination of a bromine atom, a thiopyrano ring, and an indole moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.
Biological Activity
6-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological activities and mechanisms of action based on available research.
- Chemical Formula : C11H10BrN2O2S
- Molecular Weight : 288.17 g/mol
- CAS Number : Not widely reported; specific studies may assign different identifiers based on derivatives.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Here are the key findings:
Antimicrobial Activity
Research has indicated that compounds related to the indole structure exhibit significant antimicrobial properties. For instance:
- Staphylococcus aureus and Pseudomonas aeruginosa : Compounds with similar structures have shown varying degrees of inhibition against these pathogens. A study noted that certain indole derivatives exhibited maximum zones of inhibition against these bacteria, suggesting potential applications in treating infections .
Antioxidant Activity
Indole derivatives are often explored for their antioxidant capabilities:
- DPPH Assay : Several studies have reported that indole-based compounds demonstrate strong antioxidant activities. For example, a derivative was found to effectively scavenge free radicals, indicating its potential in preventing oxidative stress-related diseases .
Anticancer Activity
The anticancer properties of indole derivatives have been a significant area of research:
- Cell Line Studies : In vitro tests on human cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), and SKOV3 (ovarian cancer) demonstrated that certain derivatives of the compound exhibited cytotoxic effects comparable to established chemotherapeutic agents like etoposide .
The mechanisms through which this compound exerts its effects are not fully elucidated but may involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Modulation : The antioxidant properties suggest that these compounds may modulate ROS levels within cells, thereby influencing various signaling pathways related to cell survival and apoptosis.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Nataraj et al., 2010 | Antimicrobial | Identified significant inhibition against Staphylococcus aureus and Pseudomonas aeruginosa by indole derivatives. |
| Birader et al., 2010 | Antioxidant | Demonstrated potent antioxidant activity using DPPH assay with several synthesized indole derivatives. |
| Mirzaei et al., 2017 | Anticancer | Evaluated cytotoxic effects against multiple human cancer cell lines; some derivatives showed higher potency than standard treatments. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
